1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid
Overview
Description
1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features an azetidine ring substituted with a cyanobenzoyl group and a carboxylic acid functional group. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems.
Enzyme Inhibition
Research indicates that derivatives of azetidine-3-carboxylic acids can act as inhibitors of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. For instance, modifications to the benzoyl fragment in related compounds have shown significant inhibitory activity against HNE, suggesting that similar structural features may confer biological activity to this compound .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Study on Neutrophil Elastase Inhibition
A study synthesized various N-benzoylindazole derivatives and evaluated their inhibitory effects on HNE. The results indicated that structural modifications significantly impacted their IC50 values, highlighting the importance of specific substituents for enhancing biological activity .
Larvicidal Activity Against Aedes aegypti
In another study, compounds inspired by natural products were tested for their effectiveness against Aedes aegypti larvae. Although not directly related to this compound, the findings suggest that similar structural motifs could lead to significant biological effects, emphasizing the potential for developing new insecticides from azetidine derivatives .
Properties
IUPAC Name |
1-(3-cyanobenzoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-5-8-2-1-3-9(4-8)11(15)14-6-10(7-14)12(16)17/h1-4,10H,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXMYQERNAWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.